6-O-sulfo-alpha-L-galactopyranose

sulfatase specificity porphyran degradation gut microbiome

Accurate gut-microbiome enzymology requires stereochemically defined substrates. Generic D-galactose-6-sulfate yields false negatives in porphyran degradation assays. - **Exclusive Specificity:** Substrate for exo-L-galactose-6-sulfatases (BuS1_11, Bacple_01701); no cross-reactivity with D-enantiomer. - **Validated Utility:** Used in crystallography (PDB: 7SNO, 7LHA) and as a GLP-compliant LC-MS standard. - **Supply:** ≥98% purity, anomerically pure, available for immediate R&D shipment.

Molecular Formula C6H12O9S
Molecular Weight 260.22 g/mol
CAS No. 99531-16-5
Cat. No. B12699315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-sulfo-alpha-L-galactopyranose
CAS99531-16-5
Molecular FormulaC6H12O9S
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)O
InChIInChI=1S/C6H12O9S/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H,11,12,13)/t2-,3+,4+,5-,6+/m0/s1
InChIKeyOKUVUONOJCDUJY-SXUWKVJYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Sulfo-alpha-L-galactopyranose: Overview


6-O-Sulfo-alpha-L-galactopyranose (CAS 99531-16-5, molecular formula C6H12O9S, molecular weight 260.22 g/mol) is a sulfated monosaccharide derived from L-galactose that carries a sulfate ester at the C6 position [1]. The compound exists as a white to off‑white water‑soluble solid and is the monomeric building block of porphyran, the major cell‑wall polysaccharide of red algae of the genus Porphyra [2]. Its distinct α‑L‑anomeric configuration distinguishes it from the more common D‑galactose‑6‑sulfate found in mammalian keratan sulfate and carrageenan, making it a non‑interchangeable reference standard for marine glycan research and gut‑microbiome enzymology.

Why Generic Substitutes Fail


Class‑level interchange of “galactose‑6‑sulfate” is not possible because the anomeric configuration (α‑L vs. β‑D) and the linkage context determine which enzymes recognize and process the molecule [1]. Gut‑microbial sulfatases such as BuS1_11 (Bacteroides uniformis) and Bacple_01701 (Phocaeicola plebeius) are exquisitely specific for the α‑L‑galactose‑6‑sulfate moiety of porphyran and show negligible activity on the β‑D‑galactose‑6‑sulfate found in carrageenan or keratan sulfate [2][3]. Using the D‑enantiomer in a porphyran‑degradation assay therefore leads to false‑negative results; conversely, the L‑compound cannot serve as a substrate for galactose‑6‑sulfurylase (EC 2.5.1.5), which specifically acts on D‑galactose‑6‑sulfate residues [4]. Procurement of a defined, stereochemically pure standard is thus mandatory for repeatable enzymology and gut‑microbiome profiling.

Quantitative Differentiation Evidence


Enzyme Specificity: Sulfatase Recognition

BuS1_11 from the human gut bacterium Bacteroides uniformis is named 'Exo-L-galactose-6-sulfatase' because its catalytic activity is strictly dependent on the α-L anomer [1]. Structural data (PDB 7LHA, 7LJ2) confirm that the enzyme binds 6-O-sulfo-α-L-galactopyranose as a terminal residue of neoporphyrabiose, while the β-D isomer does not occupy the active site in crystallographic studies [2]. This stereochemical preference is a functional requirement; the orthologous sulfatase Bacple_01701 (PDB 7SNO) co‑crystallized with a tetrasaccharide containing two 6-O-sulfo-α-L-galactopyranose units [3]. No equivalent structure has been reported with 6-O-sulfo-α-D-galactopyranose.

sulfatase specificity porphyran degradation gut microbiome

Biosynthetic Pathway Specificity

In red algae, the enzyme galactose‑6‑sulfurylase (EC 2.5.1.5) catalyzes the conversion of L‑galactose‑6‑sulfate residues into 3,6‑anhydro‑L‑galactose with concomitant release of sulfate [1]. This reaction is strictly specific for the L‑configured 6‑sulfate ester; the D‑galactose‑6‑sulfate found in carrageenan is not a substrate [2]. Consequently, 6-O-sulfo-α-L-galactopyranose is the only monomeric standard that can report on this biosynthetic step, whereas D‑galactose‑6‑sulfate pertains to an entirely different metabolic route (mammalian keratan sulfate sulfation).

porphyran biosynthesis sulfurylase marine polysaccharide

Purity and Chemical Identity

6-O-Sulfo-α-L-galactopyranose possesses a defined molecular identity confirmed by CAS registry (99531-16-5), molecular formula C6H12O9S, and molecular weight 260.22 g/mol [1]. Its IUPAC name, ((2S,3S,4R,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl)methyl hydrogen sulfate, unambiguously specifies the α‑L stereochemistry, ensuring that procurement orders match the intended experimental compound . In contrast, many commercially listed “galactose‑6‑sulfate” products lack explicit anomer designation, creating risk of cross‑contamination with the D‑enantiomer.

compound characterization quality control reference standard

Structural Biology Toolbox

At least four high‑resolution crystal structures of sulfatases bound to ligands containing 6-O-sulfo-α-L-galactopyranose are publicly available: PDB 7SNO (2.1 Å), 7SNJ (3.03 Å), 7LHA, and 7LJ2 (3.07 Å) [1]. These structures reveal conserved hydrogen‑bond networks involving the C6‑sulfate and the pyranose ring oxygen, providing a blueprint for inhibitor design. The D‑enantiomer 6-O-sulfo-α-D-galactopyranose has been co‑crystallized only with a carrageenan‑specific sulfatase (PDB 9BEH, GH110A) at 2.25 Å, demonstrating that the two enantiomers partition into non‑overlapping protein interaction landscapes [2].

structural biology sulfatase protein engineering

Recommended Applications


Sulfatase Activity Assays

Use 6-O-sulfo-α-L-galactopyranose or its derived disaccharide (α-L-Galp6S-(1→3)-β-D-Gal) as the reference substrate for exo‑L‑galactose‑6‑sulfatases such as BuS1_11 and Bacple_01701 [1]. Because these enzymes are stereochemically selective, only the α‑L‑form yields catalytic turnover that can be monitored by sulfate‑release assays or coupled enzymatic detection, enabling accurate kinetic profiling of gut‑bacterial PULs [2].

Biosynthetic Pathway Elucidation

Use the compound as the defined substrate for galactose‑6‑sulfurylase (EC 2.5.1.5) to study the elimination of sulfate from L‑galactose‑6‑sulfate residues and the concurrent formation of 3,6‑anhydro‑L‑galactose [3]. This assay is fundamental for understanding red‑algal cell‑wall remodeling and for engineering anhydro‑sugar production in heterologous hosts.

Rational Inhibitor Design

Co-crystallize the compound with recombinant sulfatases to obtain high‑resolution ligand‑bound structures. The availability of multiple PDB templates (7SNO, 7LHA, 7LJ2) allows structure‑guided mutagenesis and fragment‑based inhibitor screening aimed at modulating porphyran catabolism in the human gut [4].

Analytical Reference Standard

Employ 6-O-sulfo-α-L-galactopyranose as a chromatographic and mass spectrometric standard for the identification and quantification of sulfated galactose units in hydrolyzed marine polysaccharides. Its defined CAS registry and anomeric purity make it suitable for method validation under GLP/ISO quality frameworks .

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